Ethyl 2,3-dioxoindoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dioxoindoline-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate typically involves the use of indole derivatives. Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis . These methods often involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .
Chemical Reactions Analysis
Ethyl 2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation and ethanolic hydrochloric acid for substitution reactions . Major products formed from these reactions include benzylic alcohols and their derivatives .
Scientific Research Applications
Ethyl 2,3-dioxoindoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and microbial infections . In industry, it has applications in the production of flavor and fragrance compounds .
Mechanism of Action
The mechanism of action of Ethyl 2,3-dioxoindoline-6-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives, including this compound, bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the inhibition of viral replication, reduction of inflammation, and induction of cancer cell apoptosis .
Comparison with Similar Compounds
Ethyl 2,3-dioxoindoline-6-carboxylate can be compared with other indole derivatives such as Ethyl 6-methoxy-3-methylindole-2-carboxylate and Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate . These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2,3-dioxo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBICCSIPFOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677449 |
Source
|
Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263282-64-9 |
Source
|
Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.